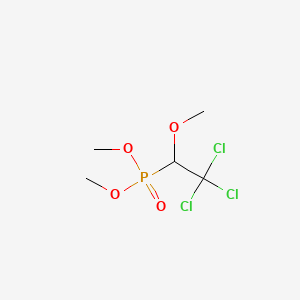
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is an organophosphorus compound known for its use as an insecticide and its role in various chemical reactions. It is a derivative of trichlorfon and is characterized by its stability and effectiveness in pest control .
準備方法
The synthesis of Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate typically involves the reaction of methanol with chloral to form a hemiacetal, which is then reacted with dimethyl phosphite. This process is carried out at low temperatures to ensure the stability of the intermediate compounds . Industrial production methods often involve a single vessel reaction to achieve high yields and maintain the stability of the product .
化学反応の分析
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorvos, a more potent biocide.
Reduction: The reduction process involves a two-step electrode reaction on a dropping mercury electrode.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include phosphorus trichloride, methanol, and various oxidizing and reducing agents. The major products formed from these reactions include dichlorvos and other phosphonate derivatives .
科学的研究の応用
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate has several applications in scientific research:
作用機序
The compound exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which results in continuous nerve impulse transmission and eventual paralysis of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the cholinergic pathways .
類似化合物との比較
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is similar to other organophosphorus compounds such as:
Trichlorfon: It is a precursor to this compound and shares similar insecticidal properties.
Dichlorvos: A more potent biocide formed from the oxidation of this compound.
Hydroxy- and Amino-Phosphonates: These compounds have similar chemical structures and are used in medicinal and industrial applications.
This compound is unique due to its stability and effectiveness as an insecticide, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
867-73-2 |
|---|---|
分子式 |
C5H10Cl3O4P |
分子量 |
271.5 g/mol |
IUPAC名 |
1,1,1-trichloro-2-dimethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C5H10Cl3O4P/c1-10-4(5(6,7)8)13(9,11-2)12-3/h4H,1-3H3 |
InChIキー |
JRIDIMGTKIMVDT-UHFFFAOYSA-N |
正規SMILES |
COC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















